molecular formula C3H4NO2- B8329488 Aziridine-2-carboxylate

Aziridine-2-carboxylate

Cat. No.: B8329488
M. Wt: 86.07 g/mol
InChI Key: WBGBOXYJYPVLQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aziridine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is notable for its high ring strain, which makes it highly reactive and a valuable intermediate in organic synthesis. This compound is particularly significant in the synthesis of biologically active nitrogen-containing compounds, including amino acids and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-2-carboxylates can be synthesized through various methods. One common approach involves the reaction of aziridines with carbonyl compounds in the presence of nucleophiles. The aziridine ring is typically activated by electron-withdrawing groups such as benzyloxycarbonyl or p-toluenesulfonyl, which facilitate nucleophilic attack . Another method includes the use of chiral pool materials like amino acids or sugars, or from enantiopure starting materials such as epoxides .

Industrial Production Methods: Industrial production of aziridine-2-carboxylates often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of lipase-mediated stereoselective transesterification has also been developed for the preparation of enantiopure aziridine-2-carboxylates .

Mechanism of Action

The mechanism of action of aziridine-2-carboxylates involves the high reactivity of the aziridine ring, which readily undergoes nucleophilic attack. This reactivity is primarily due to the ring strain and the presence of electron-withdrawing groups that activate the ring. The molecular targets of aziridine-2-carboxylates include thiol groups in proteins, which can lead to the formation of stable covalent bonds and inhibition of protein function .

Comparison with Similar Compounds

Uniqueness: Aziridine-2-carboxylate is unique due to its high ring strain, which imparts significant reactivity, making it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with nucleophiles also distinguishes it from other similar compounds .

Properties

Molecular Formula

C3H4NO2-

Molecular Weight

86.07 g/mol

IUPAC Name

aziridine-2-carboxylate

InChI

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/p-1

InChI Key

WBGBOXYJYPVLQJ-UHFFFAOYSA-M

Canonical SMILES

C1C(N1)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of methyl 2,3-dibromopropionate (25 mL, 198 mmol) in toluene at 5° C. was added triethylamine (55 mL, 0.39 mmol) in toluene (100 mL). After stirring for 5 min (S)-(1)-phenethylamine (25 mL, 198 mmol) in toluene (100 mL) was added dropwise. The suspension was refluxed for 3 h and allowed to cool down, filtered and the volatiles were evaporated under reduced pressure to give a residue that was purified by column chromatography (950 g of silica gel) with a gradient of 0-20% EtOAc in cyclohexane to yield to (S)-methyl 145)-1-phenylethyl)aziridine-2-carboxylate EBE 06044A as a yellow oil (17.31 g, 43% yield) and (R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate EBE 06044B as a yellow oil (15.14 g, 37% yield).
Name
(R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-(1)-phenethylamine
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
43%
Yield
37%

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